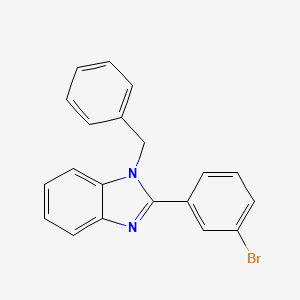

1-benzyl-2-(3-bromophenyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

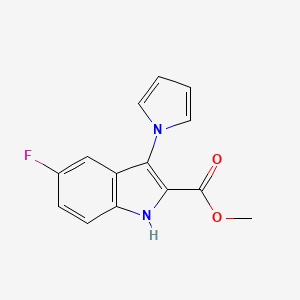

1-benzyl-2-(3-bromophenyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C20H15BrN2 and its molecular weight is 363.258. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

- The synthesis of 1-substituted benzimidazoles has been explored, including the use of o-bromophenyl isocyanide with various primary amines under catalysis to produce 1-substituted benzimidazoles. This method offers moderate to good yields and is part of a broader study on biologically active compounds (Lygin & Meijere, 2009).

Biological and Medical Applications

- Benzimidazole derivatives are noted for their potential in medical applications. For instance, benzimidazole compounds have been evaluated for their antihypertensive activity, showing that certain derivatives could produce a potent hypertensive effect (Sharma, Kohli, & Sharma, 2010).

- Some benzimidazole-5-(aryldiazenyl)thiazole derivatives have shown antibacterial activities and effectiveness against the human liver cancer cell line HepG2, indicating their potential use in treating microbial infections and tumor inhibition (Khalifa et al., 2018).

Antifungal Activity

- Research on benzimidazole derivatives includes their antifungal activity, particularly against species like Candida and Aspergillus. Certain benzimidazole and benzotriazole derivatives have shown promising antifungal activities (Khabnadideh et al., 2012).

Chemical Properties and Structural Analysis

- Studies have also delved into the synthesis and crystal structures of benzimidazole compounds. For example, the molecular and crystal structures of compounds like 2-(1H-benzimidazol-2-yl)-3-(4-bromophenyl)-acrylonitrile have been revealed through X-ray single crystal diffractometry, contributing to a better understanding of these compounds' chemical properties (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their corrosion inhibition properties, particularly on heat exchanger tubing materials. This application is vital for industrial processes like desalination plants (Onyeachu et al., 2020).

Luminescent Properties

- The luminescent properties of benzimidazole derivatives have been investigated, particularly in relation to their use in organoplatinum(II) complexes, which display orange/red emissions at low temperatures. This is potentially applicable in the development of new luminescent materials (Liu, Jia, & Wang, 2005).

Mechanism of Action

Target of Action and Mode of Action

Benzene derivatives undergo a process called electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Biochemical Pathways

The synthesis of benzene derivatives with two or more substituents requires careful consideration of the effects of directing groups. The order of reactions can change the products produced .

Result of Action

The result of the action of a compound depends on its specific interactions with its targets. In the case of benzene derivatives, the result of electrophilic aromatic substitution is a benzene ring with one or more substituents .

Properties

IUPAC Name |

1-benzyl-2-(3-bromophenyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2/c21-17-10-6-9-16(13-17)20-22-18-11-4-5-12-19(18)23(20)14-15-7-2-1-3-8-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHZHXMGSQOSAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)

![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)

![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)

![ethyl (Z)-2-cyano-3-[(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)amino]prop-2-enoate](/img/structure/B2529619.png)